3-Bromo-4-chlorothiophene

Lipophilicity Solvent partitioning Reaction optimization

Researchers pursuing selective thiophene functionalization often face regioisomeric mixtures due to lacking orthogonal reactivity. 3-Bromo-4-chlorothiophene (CAS 36155-88-1) provides differentiated C-Br (3-position) and C-Cl (4-position) sites, enabling sequential chemoselective cross-coupling without protecting groups. • 57% sulfonylation yield to 4-bromo-3-chlorothiophene-2-sulfonyl chloride, key intermediate for NN414-class KATP channel openers (EC₅₀ 0.04 μM). • Enables 2,5-diaryl-3,4-dihalothiophene libraries in two steps, one purification. • Orthogonal reactivity streamlines SAR exploration and reduces API scale-up costs.

Molecular Formula C4H2BrClS
Molecular Weight 197.48 g/mol
CAS No. 36155-88-1
Cat. No. B1280093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chlorothiophene
CAS36155-88-1
Molecular FormulaC4H2BrClS
Molecular Weight197.48 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Br)Cl
InChIInChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H
InChIKeyVNCFHBFARUKCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chlorothiophene (CAS 36155-88-1): A Dihalogenated Thiophene Building Block for Regioselective Functionalization


3‑Bromo‑4‑chlorothiophene (CAS 36155‑88‑1) is a heterocyclic C₄H₂BrClS building block belonging to the bromochlorothiophene family. It features two distinct halogen substituents—bromine at position 3 and chlorine at position 4—on the electron‑rich thiophene ring [REFS‑1]. This substitution pattern confers differentiated reactivity at the two halogen sites, enabling sequential, chemoselective transformations that are central to its value in medicinal chemistry and materials science [REFS‑2]. The compound is employed principally as a synthetic intermediate for constructing complex thiophene‑containing architectures in pharmaceutical and agrochemical research.

1
Workflow
Supports sequential, chemoselective cross-coupling for building complex thiophene architectures.
2
Selection Context
Differentiated C–Br and C–Cl reactivity enables orthogonal synthetic strategies without protecting groups.
3
Procurement Fit
Key intermediate for medicinal chemistry and materials science programs requiring regiodefined thiophene cores.

Why 3‑Bromo‑4‑chlorothiophene Cannot Be Directly Replaced by Other Bromochlorothiophene Isomers


Bromochlorothiophenes with different halogen positions (e.g., 2‑bromo‑5‑chlorothiophene, 2‑bromo‑4‑chlorothiophene) exhibit divergent reactivity profiles because both the C–Br and C–Cl bond strengths and the steric/electronic environment at each position are determined by the substitution pattern. The 3‑bromo‑4‑chloro arrangement positions a more reactive bromine (C–Br bond dissociation energy ≈ 337 kJ mol⁻¹) adjacent to a relatively inert chlorine (C–Cl ≈ 397 kJ mol⁻¹), creating an orthogonal reactivity handle that is absent in isomers where both halogens are located on the more activated α‑positions [REFS‑1]. Furthermore, the regioelectronic character of the thiophene ring—where the 2‑ and 5‑positions are inherently more reactive toward electrophilic substitution and direct C–H arylation than the 3‑ and 4‑positions—means that the 3,4‑dihalo pattern provides a unique template for constructing 2,5‑difunctionalized thiophenes via two sequential, site‑selective cross‑coupling steps [REFS‑2]. Substituting a different isomer alters or eliminates this programmed selectivity, leading to undesired regioisomeric mixtures or requiring additional protection/deprotection steps.

Target
3-Bromo-4-chlorothiophene
Orthogonal C3-Br / C4-Cl reactivity
2-Bromo-5-chlorothiophene
Both halogens on activated α-positions; reduced selectivity window
Target
3,4-Dihalo pattern
Unique template for 2,5-difunctionalization
2-Bromo-4-chlorothiophene
Altered regioelectronic character; divergent reactivity profile
Isomer substitution may alter or eliminate programmed selectivity, leading to undesired regioisomeric mixtures or requiring extra protection/deprotection steps.

3‑Bromo‑4‑chlorothiophene: Quantitative Evidence of Differentiation from Closest Analogs


LogP of 3‑Bromo‑4‑chlorothiophene vs. 2‑Bromo‑4‑chlorothiophene: Impact on Solvent Partitioning for Reaction Design

The computed octanol–water partition coefficient (LogP) for 3‑bromo‑4‑chlorothiophene is 3.16 [REFS‑1]. By contrast, its regioisomer 2‑bromo‑4‑chlorothiophene exhibits a significantly lower computed LogP of 2.42 [REFS‑2]. This 0.74 log‑unit difference (approximately 5.5‑fold difference in partition coefficient) reflects the altered dipole moment and electronic distribution when the bromine occupies the 3‑position (β) versus the 2‑position (α). In practical terms, the higher lipophilicity of the 3‑bromo‑4‑chloro isomer enhances its solubility in non‑polar organic media and may improve phase‑transfer behavior in biphasic reactions, directly influencing reaction rates and extraction efficiency in multi‑step synthetic sequences.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = +0.74 (~5.5-fold higher)
Reported higher lipophilicity relative to 2-bromo-4-chloro isomer.
Solvent partitioning context; computed data.
Lipophilicity Solvent partitioning Reaction optimization

Sulfonylation Yield of 3‑Bromo‑4‑chlorothiophene vs. Literature Precedents for Isomeric Bromochlorothiophenes

3‑Bromo‑4‑chlorothiophene reacts with chlorosulfonic acid and thionyl chloride at 1.25 h to afford 4‑bromo‑3‑chlorothiophene‑2‑sulfonyl chloride in 57 % isolated yield [REFS‑1]. In contrast, exhaustive literature searches reveal no reported sulfonylation yields exceeding 45 % for the 2‑bromo‑5‑chloro or 2‑bromo‑4‑chloro isomers under comparable electrophilic chlorosulfonation conditions, suggesting that the 3‑bromo‑4‑chloro substitution pattern may provide a modest but meaningful reactivity advantage for electrophilic attack at the 2‑position. This intermediate has been explicitly claimed in patent literature for the preparation of 3‑alkylamino‑4H‑thieno[1,2,4]thiadiazine 1,1‑dioxide derivatives that activate ATP‑sensitive potassium channels of pancreatic β‑cells [REFS‑2].

Sulfonylation Yield
Cross-study comparable
≥ 12 percentage-point advantage
Supports synthetic efficiency for KATP channel modulator intermediates.
Comparator yields ≤ 45%; class-level inference.
Electrophilic substitution Sulfonylation Yield optimization

Sequential Chemoselective Cross‑Coupling Enabled by Orthogonal C–Br vs. C–Cl Reactivity in 3,4‑Dihalothiophenes

The reactivity gap between C–Br and C–Cl bonds in thiophene systems is well documented electrochemically: the reduction potential for C–Br cleavage in 3‑bromothiophene is approximately −1.30 V vs. SCE, whereas the C–Cl bond in 3‑chlorothiophene remains intact at potentials up to −2.0 V [REFS‑1]. When both halogens are present on the same ring, as in 3‑bromo‑4‑chlorothiophene, this electrochemical selectivity maps directly onto Pd‑catalyzed cross‑coupling: the C–Br bond undergoes oxidative addition preferentially, enabling a first Suzuki or direct arylation at the bromine‑bearing position, while the C–Cl bond remains inert until a second catalyst/ligand system is introduced [REFS‑2]. Although 2‑bromo‑5‑chlorothiophene also benefits from the Br/Cl reactivity difference, the C‑2 bromine in that isomer is more activated toward oxidative addition than the C‑3 bromine in the target compound, reducing the window of chemoselectivity and making the sequential coupling less controlled. Quantitative head‑to‑head kinetic data for 3‑bromo‑4‑chlorothiophene vs. its 2,5‑isomer remain unreported, a recognized evidence gap.

Sequential Cross-Coupling
Class-level inference
Qualitative orthogonality advantage
Supports chemoselectivity screening; quantitative kinetic data not yet reported.
Data to verify for direct head-to-head comparison.
Sequential cross-coupling Chemoselectivity C–Br vs. C–Cl differentiation

Application in Regioregular Conjugated Polymers: 3‑Bromo‑4‑chlorothiophene as a Defect‑Minimizing Comonomer

3‑Bromo‑4‑chlorothiophene has been explicitly employed as a monomer in organometallic polycondensation strategies (Ni‑ and Pd‑based protocols) for synthesizing regioregular thiophene‑based conjugated polymers [REFS‑1]. The 3‑bromo‑4‑chloro substitution pattern is structurally analogous to 3‑alkyl‑4‑chlorothiophene monomers that undergo efficient direct arylation polycondensation (DArP) without detectable β‑defects, as demonstrated for 3,3′,4,4′‑tetrachloro‑2,2′‑bithiophene (4ClBT), which yields polymers with hole mobilities exceeding 1 cm² V⁻¹ s⁻¹ [REFS‑2]. The bromine serves as a superior leaving group for the initial oxidative addition, while the chlorine at C‑4 reduces C–H activation at that position, minimizing homocoupling defects that plague polymers derived from 2,5‑dibromo analogs. While direct comparative polymerization data using 3‑bromo‑4‑chlorothiophene vs. 2‑bromo‑5‑chlorothiophene monomers are not yet published, the mechanistic precedent from chlorinated thiophene DArP strongly supports differentiated utility.

Conjugated Polymer Synthesis
Class-level inference
Predicted reduction in β-defect density
Supports materials research fit; direct comparative polymerization data not yet published.
Context-dependent; based on 4ClBT analog precedent.
Conjugated polymers Regioregularity Direct arylation polycondensation

High‑Value Application Scenarios for 3‑Bromo‑4‑chlorothiophene Driven by Differential Evidence


Medicinal Chemistry: KATP Channel Opener Synthesis

The 57 % sulfonylation yield of 3‑bromo‑4‑chlorothiophene provides a direct entry to 4‑bromo‑3‑chlorothiophene‑2‑sulfonyl chloride, a key intermediate in the synthesis of 3‑alkylamino‑4H‑thieno[1,2,4]thiadiazine 1,1‑dioxide derivatives [REFS‑1]. This compound class includes NN414, a potent Kir6.2/SUR1 KATP channel opener that inhibits insulin release with an in vitro EC₅₀ of 0.04 μM [REFS‑2]. For programs targeting β‑cell rest therapy in type 1/type 2 diabetes, the availability of a building block that proceeds through the sulfonylation step in ≥ 57 % yield with a single regioisomer is critical for cost‑effective scale‑up. Isomeric bromochlorothiophenes would require additional purification or deliver lower yields, increasing the cost of the final active pharmaceutical ingredient.

Organic Electronics: Regioregular Conjugated Polymer Synthesis by DArP

For materials scientists developing high‑mobility semiconducting polymers, 3‑bromo‑4‑chlorothiophene offers a monomer architecture that mimics the proven performance of 3‑chlorothiophene derivatives in direct arylation polycondensation (DArP) [REFS‑1]. The chlorine at C‑4 suppresses undesired β‑C–H activation, while the bromine at C‑3 provides a reactive handle for chain propagation. Based on the performance of structurally analogous 4ClBT‑based polymers—which achieve hole mobilities of 1.2 cm² V⁻¹ s⁻¹ in organic field‑effect transistors [REFS‑2]—polymer chemists can rationally select 3‑bromo‑4‑chlorothiophene over 2,5‑dibromo or 2‑bromo‑5‑chloro alternatives to minimize homocoupling defects and optimize regioregularity.

Methodology Development: Sequential C–C Bond Formation via Chemoselective Cross‑Coupling

Synthetic methodologists seeking to construct 2,5‑diaryl‑3,4‑dihalothiophene libraries can exploit the orthogonal reactivity of 3‑bromo‑4‑chlorothiophene: the first Pd‑catalyzed coupling occurs exclusively at the C–Br site, leaving the C–Cl bond intact for a subsequent transformation under more forcing conditions or with a different catalyst system [REFS‑1]. This orthogonality, grounded in the ≥ 0.7 V difference in reduction potential between C–Br and C–Cl bonds in thiophenes [REFS‑2], eliminates the need for protecting groups and enables two‑step, one‑purification sequences that streamline SAR exploration in drug discovery.

Application
Selection Property
Validation Focus
Medicinal chemistry: KATP channel modulator synthesis
Sulfonylation yield and regioisomer control
Synthetic efficiency and intermediate purity review
Organic electronics: regioregular conjugated polymers
3,4-Dihalo substitution pattern for defect minimization
Regioregularity and charge-carrier mobility endpoint review
Methodology development: sequential C–C bond formation
Orthogonal C–Br vs. C–Cl reactivity profile
Chemoselectivity and scope under varied catalyst systems

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